molecular formula C17H18F3N3O2 B4237520 4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B4237520
M. Wt: 353.34 g/mol
InChI Key: YJPIVIZASKJPMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound with a unique structure that includes a methoxyphenyl group, a tetrahydrofuranylmethyl group, and a trifluoromethyl group attached to a pyrimidinamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with an appropriate electrophile.

    Attachment of the Tetrahydrofuranylmethyl Group: This step involves the formation of a carbon-nitrogen bond through a nucleophilic substitution reaction, where the tetrahydrofuranylmethyl group is introduced using a suitable alkylating agent.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic or electrophilic trifluoromethylation reaction, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, or other biological assays to understand its interaction with biological targets.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-pyrimidinamine: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.

    4-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-6-methyl-2-pyrimidinamine: Contains a methyl group instead of a trifluoromethyl group, leading to different reactivity and interactions.

    4-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-6-chloro-2-pyrimidinamine: Contains a chloro group, which may influence its chemical stability and biological activity.

Uniqueness

The presence of the trifluoromethyl group in 4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes it distinct from similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2/c1-24-12-6-4-11(5-7-12)14-9-15(17(18,19)20)23-16(22-14)21-10-13-3-2-8-25-13/h4-7,9,13H,2-3,8,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPIVIZASKJPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)NCC3CCCO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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